molecular formula C14H17NO5 B14251242 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 212061-20-6

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione

Katalognummer: B14251242
CAS-Nummer: 212061-20-6
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: UEKNLCABUSNREE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both dihydroxyhexyl and isoindole-dione moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the reaction of an appropriate isoindole precursor with a dihydroxyhexyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyhexyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the isoindole-dione structure .

Wissenschaftliche Forschungsanwendungen

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dihydroxyhexyl group can form hydrogen bonds with active sites, while the isoindole-dione moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to the combination of its dihydroxyhexyl and isoindole-dione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

212061-20-6

Molekularformel

C14H17NO5

Molekulargewicht

279.29 g/mol

IUPAC-Name

2-(5,6-dihydroxyhexoxy)isoindole-1,3-dione

InChI

InChI=1S/C14H17NO5/c16-9-10(17)5-3-4-8-20-15-13(18)11-6-1-2-7-12(11)14(15)19/h1-2,6-7,10,16-17H,3-5,8-9H2

InChI-Schlüssel

UEKNLCABUSNREE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.